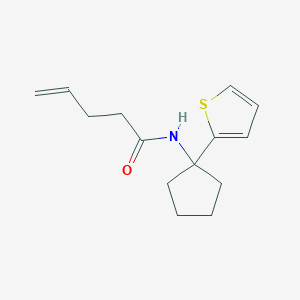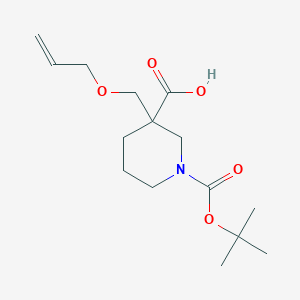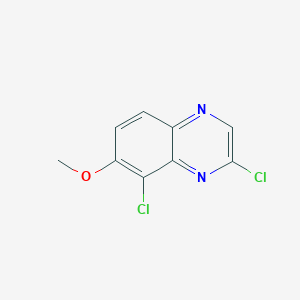![molecular formula C18H18ClN3O3S B2412427 N-(2-clorofenil)-2-(3-butil-2,4-dioxo-3,4-dihidrotieno[3,2-d]pirimidin-1(2H)-il)acetamida CAS No. 1252826-12-2](/img/new.no-structure.jpg)
N-(2-clorofenil)-2-(3-butil-2,4-dioxo-3,4-dihidrotieno[3,2-d]pirimidin-1(2H)-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide" is a complex organic compound known for its multifaceted applications in scientific research. It is characterized by its intricate molecular structure, which includes butyl, thienopyrimidinyl, and chlorophenylacetamide groups. These structural features make it a significant compound in various fields, such as chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules due to its versatile functional groups. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological studies, it acts as an inhibitor for certain enzymes, making it valuable in the exploration of metabolic pathways. It is also used in the design of bioactive compounds targeting specific receptors.
Medicine: It has potential therapeutic applications due to its bioactivity. Researchers explore its use in designing drugs for treating diseases like cancer, bacterial infections, and inflammatory conditions.
Industry: Its stability and reactivity make it useful in the manufacture of specialty chemicals and advanced materials, including polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of "2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide" typically involves a multi-step reaction sequence. One common method begins with the formation of the thienopyrimidinyl core through a condensation reaction between thiophene-2-carboxylic acid and a suitable diaminopyrimidine under acidic conditions. This core is then functionalized with a butyl group through alkylation.
The next step involves the acylation of the thienopyrimidinyl core with 2-chlorophenylacetyl chloride under basic conditions, typically using a base like triethylamine in a solvent such as dichloromethane. The resulting compound is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound would likely employ batch or continuous flow processes to maximize yield and efficiency. Industrial synthesis would involve similar reaction conditions but may incorporate automated systems for precision and scaling. High-throughput screening and optimization techniques are crucial to enhancing reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: The compound "2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide" undergoes various chemical reactions, including:
Oxidation: This can occur at the butyl or thiophene groups, leading to the formation of oxidized derivatives.
Reduction: The carbonyl groups within the dihydrothienopyrimidinyl structure can be reduced to corresponding alcohols using agents like lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are possible, particularly at positions ortho- or para- to the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products: The products of these reactions vary, ranging from alcohols and ketones in reduction reactions to halogenated, nitrated, and sulfonated derivatives in substitution reactions.
Mecanismo De Acción
The mechanism by which "2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide" exerts its effects is multifaceted. It primarily interacts with specific molecular targets, such as enzymes and receptors, inhibiting their activity. This inhibition occurs through the binding of the compound to the active site or allosteric sites of the enzymes or receptors, altering their conformation and thus their activity. The pathways involved often include inhibition of signal transduction processes, leading to altered cellular responses.
Comparación Con Compuestos Similares
Comparing this compound with other similar compounds highlights its uniqueness in terms of structure and reactivity. Similar compounds include:
2-(3-butyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide: : Lacks the thiophene ring, making it less reactive.
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide: : Substitution of chlorine with a methyl group, altering its pharmacokinetic properties.
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)acetamide: : Chlorine positioned differently, affecting its interaction with biological targets.
Propiedades
Número CAS |
1252826-12-2 |
|---|---|
Fórmula molecular |
C18H18ClN3O3S |
Peso molecular |
391.87 |
Nombre IUPAC |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H18ClN3O3S/c1-2-3-9-21-17(24)16-14(8-10-26-16)22(18(21)25)11-15(23)20-13-7-5-4-6-12(13)19/h4-8,10H,2-3,9,11H2,1H3,(H,20,23) |
Clave InChI |
ZBARFKHXLYSFMP-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide](/img/structure/B2412347.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2412348.png)
![(E)-diethyl 5-(2-(benzo[d]thiazol-2-yl(cyano)methylene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2412349.png)

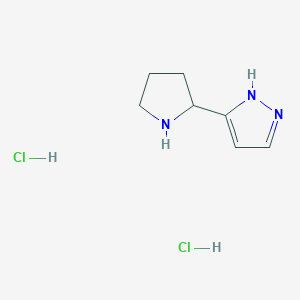
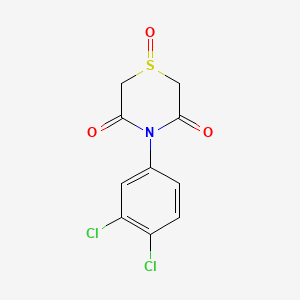
![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2412358.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2412360.png)
